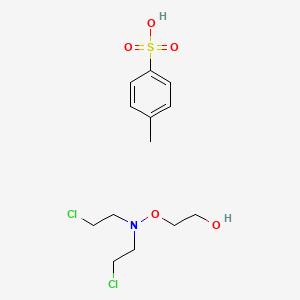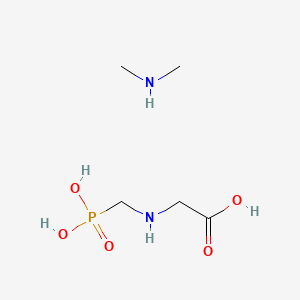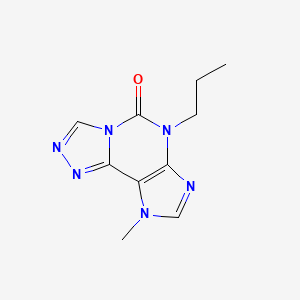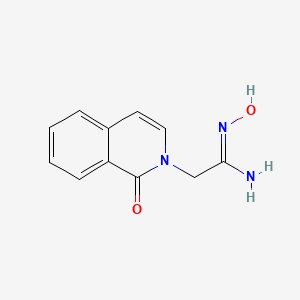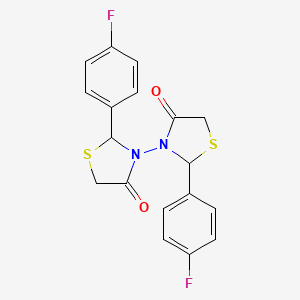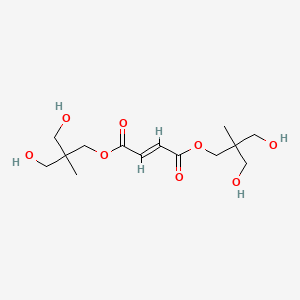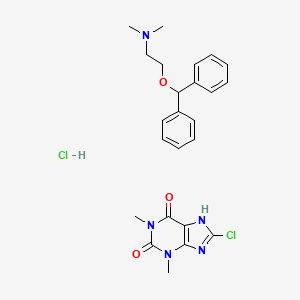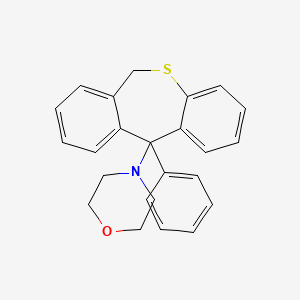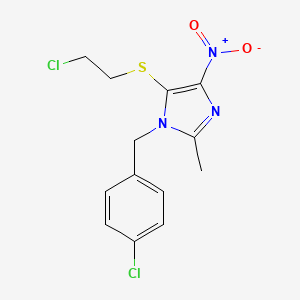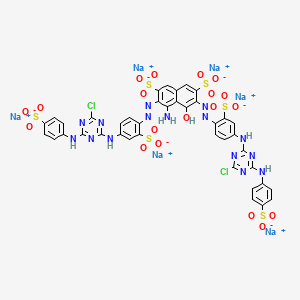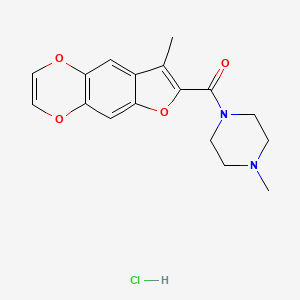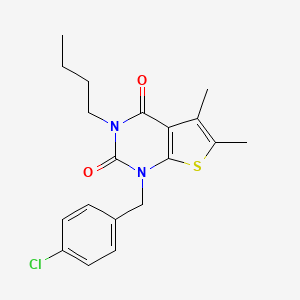
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The unique structure of this compound, which includes a thieno-pyrimidine core, contributes to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno-pyrimidine core is known to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
相似化合物的比较
- Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives with different substituents.
- Pyrimidine-based compounds with similar biological activities.
Uniqueness: The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which confer distinct biological properties. The combination of the butyl, chlorophenyl, and dimethyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development.
属性
CAS 编号 |
203808-38-2 |
|---|---|
分子式 |
C19H21ClN2O2S |
分子量 |
376.9 g/mol |
IUPAC 名称 |
3-butyl-1-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-6-8-15(20)9-7-14/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
CCJZKHISDYTVJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=C(C=C3)Cl)SC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



